REACTION_CXSMILES
|
Cl[C:2](=[O:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH3:9][C:10]1[NH:11][C:12]2[C:17]([CH:18]=1)=[CH:16][CH:15]=[CH:14][CH:13]=2.N1C=CC=CC=1>C(OCC)C>[CH3:9][C:10]1[NH:11][C:12]2[C:17]([C:18]=1[C:2](=[O:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4])=[CH:16][CH:15]=[CH:14][CH:13]=2
|
Name
|
|
Quantity
|
22.53 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OCC)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
19.7 g
|
Type
|
reactant
|
Smiles
|
CC=1NC2=CC=CC=C2C1
|
Name
|
|
Quantity
|
14.2 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for two hours at 0° C. under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Most of the diethyl ether had evaporated by the end of the two-hour reaction time
|
Type
|
ADDITION
|
Details
|
Water (100 mL) was added
|
Type
|
CUSTOM
|
Details
|
the solid was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with 1:1 diethyl ether/hexane
|
Type
|
DISSOLUTION
|
Details
|
The solid (27.9 g) was then dissolved
|
Type
|
CUSTOM
|
Details
|
recrystallized
|
Type
|
TEMPERATURE
|
Details
|
upon cooling to 6° C
|
Type
|
CUSTOM
|
Details
|
The crystals were isolated by filtration
|
Type
|
WASH
|
Details
|
washed with toluene
|
Type
|
CUSTOM
|
Details
|
dried for two hours on the vacuum
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filter funnel
|
Type
|
CUSTOM
|
Details
|
triturated with water at 75° C. for five minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
isolated by filtration
|
Type
|
CUSTOM
|
Details
|
dried for three hours on the filter funnel
|
Duration
|
3 h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC2=CC=CC=C2C1C(C(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 51.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |